[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475369
InChI: InChI=1S/C14H25ClN2O3/c1-5-16(13(19)20-14(2,3)4)10-11-7-6-8-17(11)12(18)9-15/h11H,5-10H2,1-4H3
SMILES: CCN(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13475369

Molecular Formula: C14H25ClN2O3

Molecular Weight: 304.81 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H25ClN2O3
Molecular Weight 304.81 g/mol
IUPAC Name tert-butyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C14H25ClN2O3/c1-5-16(13(19)20-14(2,3)4)10-11-7-6-8-17(11)12(18)9-15/h11H,5-10H2,1-4H3
Standard InChI Key ZPIPAKVBTPAWMA-UHFFFAOYSA-N
SMILES CCN(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C
Canonical SMILES CCN(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C

Introduction

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a complex organic compound classified as a carbamate. Its chemical structure and potential biological activities make it an interesting subject for research in medicinal chemistry. This compound is synthesized through organic reactions such as acylation and esterification, which require precise control over reaction conditions like temperature, time, and solvent choice to optimize yield and purity .

Molecular Formula and Synonyms

  • Molecular Formula: C14H25ClN2O3

  • Synonyms:

    • tert-Butyl ((1-(2-chloroacetyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate

    • tert-Butyl((1-(2-chloroacetyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate

    • (S)-tert-Butyl ((1-(2-chloroacetyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate

    • CAS: 1353943-45-9

Synthesis Methods

The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester typically involves multi-step organic reactions. These include acylation to introduce the chloroacetyl group and esterification to form the carbamate and tert-butyl ester functionalities. The choice of solvents, temperature, and reaction time is crucial for achieving high yields and purity.

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure by analyzing proton and carbon environments.

  • Infrared (IR) Spectroscopy: Helps identify functional groups based on their vibrational frequencies.

  • Mass Spectrometry (MS): Essential for determining the molecular weight and fragmentation patterns.

Biological Activity

While the specific mechanism of action for [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is not well-documented, its structure suggests potential biological activity. Further studies involving kinetic assays and molecular docking simulations could provide insights into its interactions with biological targets.

Therapeutic Potential

Research into this compound may reveal novel therapeutic agents, particularly in areas where carbamates have shown efficacy, such as in the development of prodrugs or drugs with specific biological targets .

Availability and Status

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is currently listed as a discontinued product by some suppliers, indicating that it may not be readily available for purchase .

Data Table: Key Information

PropertyDescription
Molecular FormulaC14H25ClN2O3
Molecular Weight304.81 g/mol
Synonymstert-Butyl ((1-(2-chloroacetyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate
CAS Number1353943-45-9
AvailabilityDiscontinued

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